Muconic Acid

Description

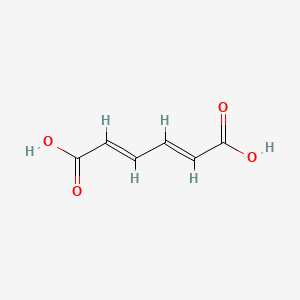

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Trans,trans Muconic Acid

Endogenous Metabolic Formation Pathways in Biological Systems

trans,trans-Muconic acid is a dicarboxylic acid that can be formed within biological systems through the metabolism of certain compounds. biosynth.comwikipedia.org Its presence, particularly in urine, is a key indicator of exposure to the industrial chemical benzene (B151609). biosynth.comwikipedia.orgchromsystems.comebi.ac.ukmedchemexpress.com

Benzene Metabolism and Biotransformation Mechanisms

The primary pathway for the endogenous formation of trans,trans-muconic acid is through the metabolism of benzene. wikipedia.orgebi.ac.uk Inhaled benzene is oxidized in the liver to a reactive intermediate, benzene oxide, which exists in equilibrium with oxepine. researchgate.net This initial step is a critical activation process. Following its formation, benzene oxide can be metabolized through several pathways. One of these pathways leads to the formation of trans,trans-muconic acid. researchgate.net This biotransformation makes urinary trans,trans-muconic acid a useful biomarker for monitoring occupational and environmental exposure to benzene. wikipedia.orgchromsystems.comebi.ac.uk The amount of trans,trans-muconic acid excreted in urine generally correlates with the level of benzene exposure. nih.govscielo.br Studies in mice have shown that a percentage of an administered benzene dose is excreted as trans,trans-muconic acid in the urine. nih.govnih.gov Specifically, in one study, phenol, trans,trans-muconic acid, and quinol accounted for 12.8-22.8%, 1.8-4.7%, and 1.5-3.7% of the orally administered benzene dose, respectively. nih.gov

The metabolism of benzene to trans,trans-muconic acid involves the intermediate trans,trans-muconaldehyde, a reactive and toxic compound. chromsystems.comnih.gov The formation of this aldehyde is considered a key step in the toxic effects of benzene, particularly on the bone marrow. chromsystems.comnih.gov

Role of Cytochrome P450 Enzymes in trans,trans-Muconic Acid Biogenesis

The initial and rate-limiting step in the biotransformation of benzene is catalyzed by cytochrome P450 enzymes, primarily CYP2E1, located in the liver. researchgate.netmdpi.com These enzymes introduce an oxygen atom into the benzene ring to form benzene oxide. mdpi.com The activity of CYP2E1 is a prerequisite for the subsequent metabolic steps that lead to the formation of various benzene metabolites, including trans,trans-muconic acid. mdpi.com The liver is the main organ for this metabolic process.

Endogenous Precursors and Their Contribution to trans,trans-Muconic Acid Excretion (e.g., Sorbic Acid)

Besides benzene, another significant precursor to urinary trans,trans-muconic acid is sorbic acid, a common food preservative. nih.govfoodb.caresearchgate.net Ingestion of sorbic acid can lead to the excretion of trans,trans-muconic acid, which can complicate the use of this metabolite as a specific biomarker for low-level benzene exposure. nih.govresearchgate.net

Studies have demonstrated a dose-response relationship between the administration of sorbic acid and the urinary excretion of trans,trans-muconic acid. nih.gov In rats, oral doses of 50 mg/kg body weight or higher of sorbic acid significantly increased urinary trans,trans-muconic acid levels. nih.gov Co-exposure to benzene and sorbic acid has been shown to have an additive effect on the excretion of trans,trans-muconic acid. nih.gov It has been estimated that a typical dietary intake of sorbic acid can account for a significant portion of the background levels of trans,trans-muconic acid in the urine of both smokers and nonsmokers. foodb.ca

Microbial Biosynthesis of Muconic Acid Isomers

This compound is a valuable platform chemical that can be converted into various industrial products, including adipic acid and terephthalic acid. mdpi.comnih.gov As an alternative to petrochemical-based production, significant research has focused on developing microbial systems for the biosynthesis of this compound from renewable feedstocks. asm.orgnih.gov

Genetically Engineered Microorganisms for this compound Production (e.g., Escherichia coli, Pseudomonas putida, Saccharomyces cerevisiae)

Several microorganisms have been genetically engineered to produce this compound, primarily the cis,cis-isomer, from simple sugars like glucose and xylose. nih.govnih.gov

Escherichia coli : E. coli was one of the first organisms to be engineered for this compound production. nih.gov The initial strategies involved introducing a de novo biosynthetic pathway to convert intermediates of the shikimate pathway into this compound. nih.gov This typically involves the expression of three heterologous enzymes: 3-dehydroshikimate (DHS) dehydratase, protocatechuate (PCA) decarboxylase, and catechol 1,2-dioxygenase. asm.orgoup.comgoogle.comgoogle.com Different pathways have been explored, including those starting from 3-dehydroshikimate (DHS) or chorismate. nih.govacs.org Coculture systems of different engineered E. coli strains have also been developed to improve production yields from sugar mixtures. researchgate.netpnas.org

Pseudomonas putida : P. putida is a robust bacterium known for its tolerance to toxic aromatic compounds, making it a suitable host for producing this compound from lignin-derived aromatic substrates. acs.orgaiche.org It has been engineered to convert various substrates, including glucose, xylose, and guaiacol (B22219), into this compound. nih.govacs.orgnih.govresearchgate.net Engineering strategies often involve deleting genes in the native catabolic pathway to prevent this compound degradation and introducing heterologous enzymes to enable the conversion of specific substrates. acs.org

Saccharomyces cerevisiae : The yeast S. cerevisiae is another attractive host for this compound production due to its industrial robustness and tolerance to low pH conditions. mdpi.comasm.orgnih.gov Engineering efforts have focused on introducing and optimizing a heterologous pathway, similar to that in E. coli, to convert intermediates of the native shikimate pathway into cis,cis-muconic acid. mdpi.comasm.org

Metabolic Engineering Strategies for Enhanced Titer and Yield

A variety of metabolic engineering strategies have been employed to improve the production of this compound in these microbial hosts. These strategies aim to increase the carbon flux towards the desired product and overcome metabolic bottlenecks.

Table 1: Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Description | Organism(s) | Key Findings |

|---|---|---|---|

| Pathway Overexpression | Increasing the expression levels of key enzymes in the biosynthetic pathway. acs.org | E. coli, P. putida, S. cerevisiae | Overexpression of AroC in E. coli increased this compound production. acs.org Overexpression of aroB in P. putida enabled efficient production from glucose and xylose. nih.govresearchgate.net |

| Deletion of Competing Pathways | Removing metabolic pathways that divert precursors away from this compound synthesis. acs.orgnih.gov | P. putida | Deletion of catBC genes in P. putida blocked the native catabolic pathway, leading to this compound accumulation. acs.org Deletion of the gcd gene prevented 2-ketogluconate accumulation, improving yield from glucose. nih.gov |

| Metabolic Channeling | Fusing enzymes in the pathway to create a "channel" for intermediates, increasing local concentrations and reducing side reactions. acs.org | E. coli | Overexpression of a fusion protein (AroC and MenF) significantly increased this compound production. acs.org |

| Adaptive Laboratory Evolution (ALE) | Subjecting the production strain to long-term cultivation under selective pressure to evolve strains with improved characteristics. nih.govnih.govresearchgate.net | P. putida | ALE was used to improve growth and this compound production in strains unable to produce 2-ketogluconate. nih.gov It also helped identify mutations that enabled efficient co-utilization of glucose and xylose. nih.govresearchgate.net |

| Biosensor-Aided Screening | Using a biosensor that responds to this compound to screen large libraries of mutant strains for improved producers. nih.govacs.org | S. cerevisiae, P. putida | A muconate-responsive biosensor coupled with FACS identified a S. cerevisiae mutant with significantly higher titer. acs.org A similar approach was used to screen for improved P. putida clones. nih.gov |

| Process Optimization | Optimizing fermentation conditions, such as pH and feeding strategies, and implementing in situ product recovery to alleviate product toxicity. mdpi.comnih.govnih.gov | S. cerevisiae | In situ product recovery using an organic phase improved this compound titer by 300% in S. cerevisiae. mdpi.comnih.gov |

| Coculture Engineering | Dividing the biosynthetic pathway between two different microbial strains to reduce metabolic burden on a single host. researchgate.netpnas.orgsciencedaily.com | E. coli | An E. coli-E. coli coculture system improved this compound production from glycerol (B35011) and sugar mixtures. researchgate.netpnas.org |

These engineering efforts have led to significant improvements in this compound titers and yields. For instance, engineered E. coli has achieved titers as high as 64.5 g/L. nih.gov In P. putida, a rationally engineered strain produced 33.7 g/L of muconate with a 46% molar yield from glucose and xylose. nih.govresearchgate.net Similarly, engineered S. cerevisiae has reached titers of 22.5 g/L. nih.gov

Substrate Utilization in Microbial Production

The bio-based production of this compound relies on the metabolic capabilities of engineered microorganisms to convert renewable feedstocks into this target chemical. google.com A variety of substrates, primarily derived from lignocellulosic biomass, have been successfully utilized.

Glucose and Xylose : As the primary hexose (B10828440) and pentose (B10789219) sugars derived from lignocellulose, glucose and xylose are common feedstocks. mdpi.comtandfonline.com Engineered strains of Escherichia coli and Pseudomonas putida have been developed to co-utilize glucose and xylose for this compound production. mdpi.comresearchgate.net For instance, an engineered P. putida KT2440 strain produced 33.7 g/L of muconate from a mixture of these sugars. researchgate.netgoogle.com Similarly, Saccharomyces cerevisiae has been engineered to produce this compound from xylose, achieving a titer of 4.5 g/L by overexpressing genes in the pentose phosphate (B84403) pathway to enhance the availability of the precursor erythrose 4-phosphate. tandfonline.com One strategy in E. coli involved designing parallel metabolic pathways where xylose enters the TCA cycle for growth, while glucose is directed specifically to the shikimate pathway for this compound synthesis, yielding 4.09 g/L of this compound in minimal media. mdpi.com

Glycerol : Crude glycerol, a byproduct of biodiesel production, represents an inexpensive carbon source. Co-culture systems of E. coli have been engineered to produce this compound from glycerol. mdpi.com

Lignin-Derived Aromatics : Lignin (B12514952), a complex aromatic polymer, can be depolymerized into various aromatic monomers that serve as direct precursors for this compound. This route is often more direct than de novo synthesis from sugars. researchgate.net Engineered strains of Corynebacterium glutamicum and Pseudomonas putida have demonstrated the ability to convert lignin-derived compounds. mdpi.comresearchgate.nettandfonline.com

In C. glutamicum, using hydrothermally depolymerized softwood lignin resulted in 1.8 g/L of this compound. mdpi.com

A fed-batch process using C. glutamicum to convert catechol, a key lignin-derived intermediate, achieved a high titer of 85 g/L. tandfonline.com

P. putida has been engineered to produce this compound from aromatic compounds like p-coumaric acid, ferulic acid, vanillin (B372448), and 4-hydroxybenzoic acid. mdpi.comresearchgate.net One engineered strain produced 0.11 mM of this compound directly from softwood lignin. mdpi.com

The following table summarizes representative microbial production efforts from various substrates.

| Microorganism | Substrate(s) | Titer Achieved (g/L) | Key Engineering Strategy |

| Pseudomonas putida KT2440 | Glucose & Xylose | 33.7 | Model-guided metabolic engineering, adaptive laboratory evolution. researchgate.netgoogle.com |

| Escherichia coli | Glucose & Xylose | 4.09 | Parallel metabolic pathways for growth and production. mdpi.com |

| Saccharomyces cerevisiae | Xylose | 4.5 | Overexpression of pentose phosphate pathway genes. tandfonline.com |

| Corynebacterium glutamicum | Catechol | 85 | Overexpression of catechol 1,2-dioxygenase (CDO) in a fed-batch process. tandfonline.com |

| Corynebacterium glutamicum | Softwood Lignin | 1.8 | Utilization of hydrothermally depolymerized lignin. mdpi.com |

Challenges in Industrial-Scale Microbial Production

Transitioning microbial this compound production from the laboratory to an industrial scale presents several significant hurdles related to product toxicity, extraction, and purification. preprints.org

Product Toxicity : this compound, particularly in its protonated form at low pH, is toxic to microbial cells, inhibiting growth and productivity. d-nb.infoosti.govnih.gov In Saccharomyces cerevisiae, concentrations as low as 5 g/L of cis,cis-muconic acid have been shown to cause a significant reduction in the specific growth rate. nih.gov While fermenting at a neutral pH can mitigate toxicity, this complicates downstream processing and can compromise the economic feasibility of the process. d-nb.infonih.gov The toxicity of intermediates, such as salicylic (B10762653) acid or catechol, can also limit production titers. osti.govfrontiersin.org

Extraction : Recovering this compound from dilute aqueous fermentation broths is a major challenge. mdpi.comugent.be The complexity of the broth, which contains residual nutrients, byproducts, and other metabolites, interferes with separation. mdpi.comugent.be Reactive extraction has emerged as a promising technique to selectively recover carboxylic acids. nih.govmdpi.com This method can be integrated directly into the fermentation process (in situ product recovery or ISPR) to continuously remove this compound, thereby alleviating product toxicity and potentially improving titers and productivity. nih.gov For example, integrating reactive extraction into a S. cerevisiae fermentation improved the this compound titer by 300%. nih.gov However, the extractants themselves can be toxic to the microorganisms, requiring the use of biocompatible diluents. nih.gov

Purification : Achieving high purity is essential for polymerization applications. Downstream processing often accounts for more than half the total production cost of carboxylic acids via fermentation. mdpi.com A multi-step purification process involving filtration, adsorption/desorption, precipitation, ion exchange chromatography, and sedimentation can achieve 95% purity with a 90% yield, but at a very high cost. mdpi.comnih.gov The presence of structurally similar by-products, such as protocatechuic acid (PCA), further complicates purification. mdpi.comnih.gov Methods like precipitation at low pH followed by drying have been used, achieving over 97% purity with a 74% recovery yield. nih.gov However, these traditional methods often involve high energy consumption and waste generation. nih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an alternative to whole-cell fermentation, potentially providing higher specificity and avoiding issues related to cellular metabolism and toxicity. dntb.gov.uanih.gov

Enzyme Catalysis in this compound Production

The core of enzymatic this compound synthesis often involves the conversion of aromatic precursors like catechol. frontiersin.orgresearchgate.net

Key Enzymes : The primary enzyme in this conversion is Catechol 1,2-dioxygenase (C12O or CatA) , which catalyzes the ring-opening of catechol to form cis,cis-muconic acid in a single step. tandfonline.comfrontiersin.orgresearchgate.net Various microbial sources of this enzyme have been explored to find candidates with high activity and stability. researchgate.net

Multi-Enzyme Cascades : For synthesis from more complex precursors, multi-enzyme cascades are employed. For example, the conversion of vanillin (a lignin-derived compound) to cis,cis-muconic acid has been achieved using a four-enzyme cascade. acs.org This system included vanillin dehydrogenase, vanillic acid O-demethylase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase. acs.org Such one-pot, multi-enzyme systems can drive reaction equilibria towards the final product and increase reaction rates by preventing the accumulation of intermediates. acs.orguninsubria.it

Immobilized Enzyme Systems for Enhanced Bioconversion

Benefits of Immobilization : Enzyme immobilization can lead to improved operational stability, resistance to changes in temperature and pH, and ease of separation from the product stream. ulisboa.ptmdpi.com This is crucial for developing continuous and cost-effective industrial processes. mdpi.com

Support Materials : Various materials have been investigated for enzyme immobilization, including nanostructures like nitrogen-doped graphene quantum dots functionalized on ferriferous oxide nanocomposites. mdpi.com These advanced materials can improve catalytic efficiency and stability in multi-enzyme cascade systems. mdpi.com By confining enzymes in close proximity, immobilized systems can enhance the efficiency of multi-step reactions, a concept known as substrate channeling. mdpi.com

The development of robust immobilized enzyme systems is a critical step toward making the enzymatic synthesis of this compound and its derivatives a viable green chemistry alternative to traditional chemical processes. dntb.gov.uamdpi.commdpi.com

Chemical Synthesis and Isomerization of Muconic Acid

Synthetic Routes to trans,trans-Muconic Acid

The synthesis of trans,trans-muconic acid can be achieved through various chemical pathways, starting from both petrochemical and renewable precursors.

Historically, trans,trans-muconic acid has been synthesized from petroleum-derived feedstocks. One established method involves the use of adipic acid as a starting material. preprints.org This process typically requires halogenation, often with bromine and thionyl chloride, followed by an elimination reaction to introduce the conjugated double bonds. preprints.org While effective, this route raises environmental concerns due to the use of hazardous reagents. preprints.org

Another approach involves the oxidative cleavage of catechol. preprints.org This method can yield cis,cis-muconic acid, which must then be isomerized to the trans,trans form. preprints.org

In line with the principles of sustainable manufacturing, significant research has been dedicated to developing greener synthetic routes to trans,trans-muconic acid. preprints.org A notable green chemistry approach is the ozonolysis of catechol in the presence of a hydrophilic base, which has been shown to produce cis,cis-muconic acid with improved efficiency and reduced environmental impact compared to traditional methods. preprints.org

The majority of biosynthetic routes, which utilize renewable resources like glucose, xylose, and lignin (B12514952), primarily produce cis,cis-muconic acid. tandfonline.compreprints.orgnih.gov While these biological methods are considered sustainable, they necessitate subsequent isomerization steps to obtain the industrially valuable trans,trans isomer. tandfonline.comnih.gov The focus of many current studies is therefore on the efficient and environmentally friendly conversion of these bio-based isomers into trans,trans-muconic acid. tandfonline.com

Applications of Trans,trans Muconic Acid As a Bio Based Platform Chemical and Monomer

Precursor for Advanced Polymeric Materials

The bifunctional nature of trans,trans-muconic acid, possessing both two carboxylic acid groups and two reactive double bonds, makes it an ideal monomer and starting material for a range of polymers. researchgate.netacs.org It serves as a building block for producing bio-based versions of high-demand polymers such as nylon-6,6 and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as novel polymers with tailored properties. wikipedia.orgtandfonline.com

Adipic acid is a crucial industrial chemical, primarily used in the production of nylon-6,6. tandfonline.com The conventional synthesis of adipic acid relies on the oxidation of petroleum-derived precursors, a process associated with significant environmental concerns. uhasselt.be The catalytic hydrogenation of bio-derived trans,trans-muconic acid presents a sustainable and promising alternative for the production of bio-adipic acid. tandfonline.comresearchgate.netacs.org

The hydrogenation of trans,trans-muconic acid to adipic acid is typically carried out in a slurry reactor using a solid catalyst. aidic.it The reaction proceeds through a multi-step mechanism. It is generally accepted that the process involves a two-step hydrogenation. mdpi.comunimi.it The first step is the hydrogenation of one of the carbon-carbon double bonds of trans,trans-muconic acid to form a monounsaturated intermediate, primarily trans-2-hexenedioic acid. mdpi.comunimi.itresearchgate.net This intermediate is then further hydrogenated in a second step to yield the final product, adipic acid. mdpi.comunimi.it

Kinetic studies of this reaction have been performed to understand and optimize the process. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been successfully applied to describe the reaction kinetics, assuming the surface reaction on the catalyst is the rate-determining step. aidic.itmdpi.comunimi.it This model considers the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. A dual-site LHHW model, which assumes that hydrogen dissociates upon adsorption onto the catalyst, has been shown to provide a good fit for experimental data. mdpi.comunimi.it

Kinetic modeling has also revealed the presence of an isomerization reaction, where the trans-2-hexenedioic acid intermediate can isomerize to cis-2-hexenedioic acid. mdpi.comunimi.it However, the conversion of the cis isomer back to the trans form is favored. mdpi.com The activation energies for the hydrogenation steps have been calculated, providing valuable data for reactor design and process optimization. For the hydrogenation of trans,trans-muconic acid to trans-2-hexenedioic acid, the activation energy is approximately 27.3-27.5 kJ/mol. mdpi.com The subsequent hydrogenation to adipic acid has a higher activation energy of around 39.7-40.1 kJ/mol. mdpi.com

Table 1: Activation Energies in the Hydrogenation of trans,trans-Muconic Acid

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| trans,trans-Muconic Acid to trans-2-Hexenedioic Acid | 27.3 - 27.5 mdpi.com |

| trans-2-Hexenedioic Acid to Adipic Acid | 39.7 - 40.1 mdpi.com |

| cis-2-Hexenedioic Acid to trans-2-Hexenedioic Acid | 20.5 - 29.2 mdpi.com |

| trans-2-Hexenedioic Acid to cis-2-Hexenedioic Acid | 751 - 825 mdpi.com |

The choice of catalyst is critical for achieving high conversion and selectivity in the hydrogenation of trans,trans-muconic acid to adipic acid. Platinum on a carbon support (Pt/C) has been identified as a highly effective catalyst for this transformation. aidic.itmdpi.comunimi.it A 5% Pt/C catalyst has been shown to achieve complete conversion of trans,trans-muconic acid to adipic acid under relatively mild conditions, such as a hydrogen pressure of 4 bar and temperatures ranging from 323 to 343 K. mdpi.comunimi.it

Other noble metal catalysts, including palladium (Pd) on carbon, have also been investigated. researchgate.netgoogle.com Bimetallic catalysts, such as palladium-gold (Pd-Au) nanoparticles supported on carbon nanofibers, have shown promise, exhibiting higher activity compared to their monometallic counterparts. researchgate.netmdpi.com The composition of these bimetallic catalysts can influence the selectivity of the reaction, with a higher gold content leading to increased formation of the mono-unsaturated intermediate. researchgate.netmdpi.com Rhenium supported on titania has also been reported as a catalyst for this selective hydrogenation. nih.gov The ability to recycle and reuse the catalyst without significant loss of activity is a key factor for the industrial viability of this process, and studies have shown that catalysts like Pt/C can be successfully recycled multiple times. researchgate.net

Table 2: Catalyst Performance in the Hydrogenation of trans,trans-Muconic Acid

| Catalyst | Support | Key Findings |

|---|---|---|

| 5% Platinum (Pt) | Carbon (C) | High conversion and selectivity to adipic acid under mild conditions. aidic.itmdpi.comunimi.it |

| Palladium (Pd) | Carbon (C) | Effective for hydrogenation; also used for isomerization. researchgate.netgoogle.com |

| Palladium-Gold (Pd-Au) | Carbon Nanofibers | Higher activity than monometallic catalysts; selectivity influenced by Au content. researchgate.netmdpi.com |

| Rhenium (Re) | Titania (TiO₂) | Demonstrated as a catalyst for selective hydrogenation. nih.gov |

Terephthalic acid is a major commodity chemical, primarily used in the production of polyethylene terephthalate (PET) for applications in packaging and textiles. tandfonline.com The conventional production of terephthalic acid is based on the oxidation of p-xylene (B151628) derived from petroleum. osti.gov trans,trans-Muconic acid provides a renewable pathway to bio-based terephthalic acid and its esters, which can significantly increase the bio-renewable content of PET. osti.gov

The key step in the conversion of trans,trans-muconic acid to a terephthalic acid precursor is the Diels-Alder reaction, a [4+2] cycloaddition. researchgate.net In this reaction, the conjugated diene system of trans,trans-muconic acid reacts with a dienophile. Ethylene (B1197577) is a common dienophile used in this process, reacting with trans,trans-muconic acid to form a cyclohexene-1,4-dicarboxylic acid derivative. google.comiastate.edu This reaction is highly dependent on the isomeric form of muconic acid, with the trans,trans isomer being the most reactive and suitable for this cycloaddition. tandfonline.comosti.gov

The reaction conditions for the Diels-Alder cycloaddition can be optimized to achieve high yields. For instance, the reaction can be carried out at elevated temperatures in solvents like γ-valerolactone (GVL) or dioxane. google.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has also been shown to be effective, as it can facilitate both the isomerization of other this compound isomers to the desired trans,trans form and the subsequent Diels-Alder reaction. google.com In some cases, the esterification of trans,trans-muconic acid to its dialkyl esters, such as dimethyl muconate or diethyl muconate, is performed prior to the cycloaddition. researchgate.netresearchgate.net This esterification can improve the solubility and modify the electronic properties of the molecule, thereby promoting the Diels-Alder reaction with dienophiles like ethylene. researchgate.netresearchgate.net

Table 3: Dienophiles and Solvents in Diels-Alder Reactions of trans,trans-Muconic Acid

| Dienophile | Solvent | Key Features |

|---|---|---|

| Ethylene | γ-Valerolactone (GVL), Dioxane | Forms a cyclohexene-1,4-dicarboxylic acid derivative. google.com |

| Ethylene | Dimethyl Sulfoxide (DMSO) | DMSO can also promote the isomerization to the trans,trans isomer. google.com |

| Ethylene | Ethanol | Used in a cascade process with prior esterification of this compound. researchgate.netresearchgate.net |

| Acetylene (B1199291) | Not specified | Can also be used as a dienophile to form a precursor to terephthalic acid. tandfonline.com |

Following the Diels-Alder cycloaddition, the resulting cyclohexene (B86901) dicarboxylic acid derivative can be converted to either terephthalic acid or 1,4-cyclohexanedicarboxylic acid (CHDA). To produce terephthalic acid, the cyclohexene ring is aromatized through a dehydrogenation reaction. iastate.edursc.org This is typically achieved using a catalyst, such as palladium on carbon (Pd/C), often in the presence of an oxidant like air. osti.gov The dehydrogenation of the cycloadducts formed from the reaction of diethyl muconate and ethylene has been shown to produce diethyl terephthalate with high yields. researchgate.net

Alternatively, the cyclohexene dicarboxylic acid can be hydrogenated to produce 1,4-cyclohexanedicarboxylic acid (CHDA), another valuable monomer for the polymer industry. iastate.edursc.org This hydrogenation step adds to the versatility of trans,trans-muconic acid as a platform chemical, allowing for the production of a range of cyclic dicarboxylic acids from a single renewable starting material. The choice between the dehydrogenation and hydrogenation pathway allows for the targeted synthesis of either aromatic or aliphatic cyclic monomers, expanding the portfolio of bio-based products derivable from trans,trans-muconic acid. rsc.org

Diels-Alder Cycloaddition Reactions with Dienophiles

Synthesis of Bio-based Polyesters (e.g., Unsaturated Polyesters, Polyethylene Terephthalate)

The dicarboxylic acid structure of trans,trans-muconic acid makes it an excellent monomer for producing a variety of bio-based polyesters. researchgate.net A significant application is its role as a precursor to terephthalic acid (TPA), a key component of polyethylene terephthalate (PET). wikipedia.orgtandfonline.commarksparksolutions.comnih.gov The conversion process typically involves the isomerization of biologically produced cis,cis-muconic acid to the more stable trans,trans-isomer. tandfonline.comrsc.org This is followed by a Diels-Alder reaction with a dienophile like bio-based ethylene and subsequent dehydration or dehydrogenation to yield 100% renewable TPA or its esters, such as dimethyl terephthalate (DMT). rsc.orgosti.govgoogle.comresearchgate.net This pathway is critical for developing fully bio-based PET, as ethylene glycol, the other monomer in PET, is already commercially produced from biomass. osti.govgoogle.com

Furthermore, trans,trans-muconic acid and its esters are used directly in polycondensation reactions with diols to create unsaturated polyesters. researchgate.netnih.gov The conjugated double bonds within the this compound backbone are retained in the final polymer, offering sites for subsequent crosslinking or functionalization. researchgate.netnih.gov This feature allows for the production of performance-differentiated polyester (B1180765) resins without relying on traditional unsaturated monomers like maleic anhydride. researchgate.net Research has shown that incorporating trans,trans-muconate (B1240615) into polyesters can yield materials with a high storage modulus and glass transition temperature, demonstrating their potential as high-performance, renewable alternatives to conventional unsaturated polyester resins. researchgate.net

Production of Bio-based Polyurethanes

trans,trans-Muconic acid is also identified as a platform chemical for the production of bio-based polyurethanes. wikipedia.orgtandfonline.comimarcgroup.comulisboa.pt Adipic acid, which is readily produced by hydrogenating this compound, is a widely used intermediate in the manufacturing of polyurethanes. tandfonline.comimarcgroup.com By providing a renewable route to adipic acid, this compound contributes to the sustainable production of these versatile polymers, which have applications ranging from foams and elastomers to coatings and adhesives. The use of this compound-derived intermediates aligns with the growing demand for sustainable and bio-based materials in the polyurethane industry. imarcgroup.com

Functional Monomer in Polymer Synthesis

The unique chemical structure of trans,trans-muconic acid, featuring both carboxyl groups and conjugated double bonds, makes it a highly functional monomer for advanced polymer synthesis. chemrxiv.org This dual functionality allows it to participate in various polymerization methods, including enzymatic processes and different forms of radical polymerization, to create polymers with tailored properties and inherent functionalities. nih.govchemrxiv.org

Enzymatic Polymerization for Unsaturated Polyesters

An eco-friendly approach to polymer synthesis involves the use of enzyme catalysis, which offers a sustainable alternative to conventional metal-catalyzed methods. nih.govmdpi.comdntb.gov.ua Researchers have successfully employed enzymes for the polycondensation of trans,trans-muconic acid derivatives, such as trans,trans-dimethyl muconate (ttMUC), with various aliphatic diols. nih.govmdpi.com This method produces well-defined unsaturated polyesters under mild reaction conditions, minimizing side reactions. mdpi.comnih.gov

A key advantage of enzymatic polymerization is the preservation of the double bonds in the polymer backbone. nih.govnih.gov This controlled polymerization yields polyesters with unreacted alkene functionalities that can be used for subsequent modifications, such as chain extension or copolymerization, or as anchor points for other functional groups. nih.govnih.gov The resulting polymers exhibit excellent thermal stabilities and open new possibilities for applications in fields like unsaturated polyester resins and photosensitive coatings. mdpi.comnih.gov

| Diol | Enzyme | Temperature (°C) | Time (h) | Resulting Polymer Properties |

|---|---|---|---|---|

| 1,4-Butanediol | Novozym 435 (N435) | 85 → 95 → 110 | 70 | Unsaturated polyester with preserved alkene functionality |

| 1,8-Octanediol | Novozym 435 (N435) | 85 → 95 → 110 | 70 | High thermal stability; unreacted double bonds for functionalization |

| 1,10-Decanediol | Novozym 435 (N435) | 85 → 95 → 110 | 70 | Well-defined copolyester with potential for subsequent modification |

Radical Polymerization of trans,trans-Muconic Acid Esters

While the radical polymerization of this compound itself is challenging, its esters, particularly dialkyl muconates, are effective monomers for this process. chemrxiv.orgresearchgate.net Esterification improves solubility in organic solvents and prevents interference from the carboxylic acid groups during polymerization. chemrxiv.orgrsc.org Free-radical polymerization (FRP) of trans,trans-muconate esters has been optimized to produce high molecular weight polymers (above 10^5 g/mol ). chemrxiv.orgrsc.org

However, these polymerizations are typically slow, which is characteristic of diene monomers, often requiring long reaction times (e.g., 48 hours) at high temperatures (e.g., 120°C) to achieve high conversion. chemrxiv.orgresearchgate.netrsc.org The resulting polymuconates are structurally similar to polyacrylates and are considered promising bio-based alternatives to these widely used petroleum-derived materials. chemrxiv.orgrsc.org A significant feature of these polymers is the retention of one double bond per repeating unit in the backbone, making them available for post-polymerization modification and enabling versatile product design. chemrxiv.org

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

To achieve greater control over polymer architecture, reversible deactivation radical polymerization (RDRP) methods have been applied to trans,trans-muconic acid esters. uhasselt.be Specifically, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to control the molecular weight and dispersity of polymuconates. uhasselt.bechemrxiv.orgresearchgate.netrsc.org

Using a conventional trithiocarbonate (B1256668) as a RAFT agent, researchers have demonstrated excellent control over the polymerization of monomers like diethyl muconate. chemrxiv.orgrsc.org This technique allows for the synthesis of well-defined polymers with predictable molecular weights, which is a crucial step toward advanced material design. uhasselt.bersc.org As with free-radical polymerization, RAFT polymerization of muconates can be sluggish. nih.gov Nonetheless, the ability to control the polymerization process opens up possibilities for creating complex polymer architectures, such as block copolymers, from this bio-based monomer. chemrxiv.orgrsc.org

| Polymerization Technique | Monomer Example | Key Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Free-Radical Polymerization (FRP) | Diethyl muconate, Dibutyl muconate | 120°C, 48h, in solution | Can produce high molecular weight polymers (>105 g/mol) | Slow reaction rates; limited control over polymer structure |

| RAFT Polymerization | Diethyl muconate | 120°C, using CPD-TTC RAFT agent | Excellent control over molecular weight and dispersity | Polymerization reactions can be very slow |

Design of Novel Functional Resins and Plastics

trans,trans-Muconic acid serves as a versatile, bio-based building block for the creation of innovative functional resins and plastics, offering a renewable alternative to traditional petroleum-based materials. chemrxiv.orgresearchgate.net Its unique structure, featuring two carboxylic acid groups and a conjugated double bond system, allows for its use in various polymerization reactions to produce polymers with tailored properties. chemrxiv.orgmdpi.com

One significant application is in the synthesis of unsaturated polyester resins. By incorporating trans,trans-muconic acid into polyesters, such as through condensation polymerization with diols, resins with inherent unsaturation in the polymer backbone are created. mdpi.comacs.org This unsaturation provides sites for subsequent cross-linking, often with a reactive diluent like styrene, to form thermoset composites. acs.org Research has demonstrated the production of prototypical fiberglass-reinforced panels using a low molecular weight poly(butylene succinate-co-muconate) resin. These composites exhibit impressive mechanical properties, with shear moduli exceeding 30 GPa, a value comparable to commercial fiberglass composites. acs.org The incorporation of the muconate moiety has been shown to increase the glass transition temperature of the resulting polymers, which is a key factor in improving the performance of the final composite materials. researchgate.netacs.org

Furthermore, esters of trans,trans-muconic acid, known as dialkyl muconates, are being explored as bio-based equivalents to acrylates. chemrxiv.orgrsc.org Through free-radical polymerization, these muconate esters can be efficiently converted into high molecular weight polymuconates (with molecular weights reported above 10⁵ g/mol ). rsc.orgresearchgate.net While these polymerizations can be slower than those of conventional diene monomers, they yield polymers with promising thermal properties. chemrxiv.orgrsc.org The resulting polymuconates still contain a double bond in each repeating unit of the polymer backbone, which presents a valuable opportunity for post-polymerization modification, allowing for the facile design of products with specific functionalities. chemrxiv.orgresearchgate.net The properties of these polymuconates, such as their glass transition temperatures and thermal stability, position them as potential sustainable alternatives to widely used polyacrylate materials. chemrxiv.orgrsc.org

The development of polymers from trans,trans-muconic acid and its derivatives is an active area of research, with potential applications in coatings, ion exchange resins, and other specialty polymers. mdpi.comgoogle.com

| Polymer Type | Monomers | Key Findings | Reference |

| Unsaturated Polyester | trans,trans-Muconic acid, Diols (e.g., 1,4-butanediol) | Produces thermoset composites with shear moduli >30 GPa. Incorporation increases glass transition temperature. | acs.org |

| Polymuconates | Dialkyl muconates (e.g., diethyl muconate, dibutyl muconate) | Can be polymerized to high molecular weights (>10⁵ g/mol ). Serve as potential bio-based alternatives to polyacrylates. | chemrxiv.orgrsc.org |

Other Value-Added Chemical Derivatives

Beyond its direct use in polymer synthesis, trans,trans-muconic acid is a strategic platform chemical that can be converted into a variety of other valuable chemical intermediates. mdpi.comresearchgate.net

Production of 3-Hexenedioic Acid

A significant derivative of trans,trans-muconic acid is 3-hexenedioic acid, a monounsaturated C6 dicarboxylic acid. rsc.orgconfex.com The primary route for this conversion is the partial hydrogenation of this compound. confex.comgoogle.com Electrocatalytic hydrogenation (ECH) has emerged as a particularly promising method, offering high selectivity under ambient temperature and pressure. confex.comacs.org This technique avoids the need for an external, high-pressure hydrogen source by generating hydrogen in situ from an aqueous electrolyte. confex.com

Research has demonstrated the selective conversion of this compound to trans-3-hexenedioic acid using this electrochemical approach. rsc.orgiastate.edu Studies have investigated various earth-abundant metal cathodes, such as lead and bismuth, for this process. confex.comiastate.edu Lead, in particular, was identified as a potential catalyst for the production of trans-3-hexenedioic acid with high selectivity (~95%). confex.comgoogle.com A key advantage of the ECH process is its robustness; it can be performed directly in fermentation broths containing impurities like amino acids, which would typically poison conventional noble metal hydrogenation catalysts (e.g., Pd, Pt). confex.comresearchgate.net This integration of biocatalysis and electrocatalysis streamlines the production pipeline by potentially eliminating costly separation and purification steps. rsc.orgconfex.com

trans-3-Hexenedioic acid is considered a "bioadvantaged" monomer, as its inclusion in polymers like nylon-6,6 can introduce beneficial properties. rsc.orgiastate.edu Its development represents a pathway to novel polyamides and polyesters with enhanced characteristics. rsc.orgacs.org

| Conversion Method | Catalyst/Electrode | Key Features | Product | Selectivity | Reference |

| Electrocatalytic Hydrogenation (ECH) | Lead (Pb) | Ambient temperature and pressure; robust to impurities in fermentation broth. | trans-3-Hexenedioic acid | ~95% | confex.comgoogle.com |

| Electrocatalytic Hydrogenation (ECH) | Bismuth (Bi) | Similar performance to lead, avoids potential toxicity of lead. | trans-3-Hexenedioic acid | High | iastate.edu |

Synthesis of Trimellitic Acid

trans,trans-Muconic acid serves as a bio-based precursor for the synthesis of trimellitic acid, an aromatic tricarboxylic acid of industrial importance. mdpi.comulisboa.ptimarcgroup.com The primary application of trimellitic acid is in the production of trimellitic anhydride, which is a key component in the manufacturing of high-performance plasticizers, coatings, and resins. ulisboa.pt

The conversion pathway from trans,trans-muconic acid to a precursor of trimellitic acid involves the Diels-Alder reaction. google.comacs.org In this cycloaddition reaction, the conjugated diene system of trans,trans-muconic acid reacts with a suitable dienophile. google.com For instance, reacting trans,trans-muconic acid with acrylic acid yields cyclohex-5-ene-1,2,4-tricarboxylic acid. google.com This intermediate can then be further processed, typically through dehydrogenation (aromatization), to produce trimellitic acid.

The use of the trans,trans isomer of this compound is crucial for this reaction pathway, as it is the Diels-Alder active form. google.comrsc.org This highlights the importance of isomerization processes that convert the biologically produced cis,cis- or cis,trans-muconic acid into the required trans,trans isomer to access these valuable aromatic compounds. ulisboa.ptrsc.org The synthesis of trimellitic acid from a renewable feedstock like trans,trans-muconic acid offers a sustainable alternative to conventional petroleum-based production methods. ulisboa.ptimarcgroup.com

Diversification into Specialty Chemicals

The unique chemical structure of trans,trans-muconic acid, with its combination of carboxylic acid groups and conjugated double bonds, makes it a versatile starting material for a wide array of specialty chemicals. researchgate.netmdpi.comresearchgate.net Its potential extends beyond the production of high-volume polymers and specific diacids to a range of lower-volume, higher-value products. nih.govnih.gov

The reactivity of the molecule allows for its use in the synthesis of various compounds for the pharmaceutical and agrochemical industries. mdpi.comnih.govnih.govasm.org The functional groups provide handles for diverse chemical transformations, enabling the construction of complex molecules. For example, halogenation reactions can be performed on this compound to produce tetrahalohexanedioic acid derivatives, which can serve as intermediates for further chemical synthesis. google.com

Furthermore, trans,trans-muconic acid is a building block for what are termed "performance-advantaged" bioproducts. osti.gov These are bio-based molecules that not only offer a renewable alternative but also provide enhanced properties compared to their petrochemical counterparts. An example is the synthesis of novel cyclic diacid monomers, such as 1,4-cyclohexenedicarboxylic acids (CH1DA, CH2DA), which are accessible via the Diels-Alder reaction of trans,trans-muconic acid. rsc.org These unique monomers can be copolymerized to create new polymers with tailored thermal and mechanical properties, demonstrating how trans,trans-muconic acid can diversify the landscape of available specialty polymer building blocks. rsc.org

Analytical Methodologies for Detection and Quantification of Trans,trans Muconic Acid

Chromatographic Techniques for trans,trans-Muconic Acid Analysis

Chromatography, a powerful laboratory technique for the separation of mixtures, forms the cornerstone of trans,trans-muconic acid analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, each offering distinct advantages in terms of sensitivity, specificity, and application. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of trans,trans-muconic acid, particularly in biological matrices like urine. nih.govchromsystems.com This method offers robust and reliable quantification, with various detection and separation modes available to enhance its specificity and sensitivity.

A prevalent method for the quantification of trans,trans-muconic acid following HPLC separation is through ultraviolet (UV) or Diode Array Detection (DAD). nih.govresearchgate.net trans,trans-Muconic acid exhibits significant UV absorbance at specific wavelengths, typically between 259 nm and 265 nm, allowing for its detection and quantification. researchgate.netnih.govnih.govbesjournal.comnih.gov DAD provides the added advantage of acquiring a full UV spectrum of the analyte, which can be compared to a standard for peak purity assessment and confirmation of the analyte's identity. mdpi.com

The sensitivity of HPLC-UV/DAD methods can be quite high, with limits of detection (LOD) reported in the low micrograms per liter (µg/L) range. For instance, one method reported an LOD of 3 µg/L in urine, while another achieved an even lower LOD of 0.11 µg/L. nih.govmdpi.com These methods often demonstrate good linearity over a range of concentrations, with correlation coefficients (r²) frequently exceeding 0.99. researchgate.netbesjournal.com

Table 1: Examples of HPLC-UV/DAD Methods for trans,trans-Muconic Acid Analysis This table is interactive. Users can sort and filter the data by clicking on the column headers.

| Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |

|---|---|---|---|---|

| 264 | 0.11 µg/L | 0.36 µg/L | Urine | mdpi.com |

| 263 | 5 µg/L | Not Reported | Urine | nih.gov |

| 259 | 3 µg/L | Not Reported | Urine | nih.gov |

| 264 | 0.10 µg/mL | Not Reported | Urine | besjournal.com |

| 265 | 10.8 µg/L | Not Reported | Urine | nih.gov |

Ion exclusion chromatography is another effective HPLC-based approach for the analysis of trans,trans-muconic acid. mdpi.comsci-hub.ru This technique separates ionized compounds from non-ionized or partially ionized compounds in solution. For acidic compounds like trans,trans-muconic acid, an acidic mobile phase is used to suppress the ionization of the acid, allowing it to be separated from other ionic species in the sample matrix. sci-hub.ru

One significant advantage of using an ion exclusion column, such as the Aminex HPX-87H, is the ability to achieve complete chromatographic peak separation from interfering matrix components, which can sometimes be an issue with standard C18 columns. mdpi.com This leads to improved accuracy and reliability of the quantification. The combination of ion exclusion chromatography with DAD allows for both effective separation and specific detection of trans,trans-muconic acid. mdpi.com

The choice of mobile phase and analytical column is critical for achieving optimal separation in the HPLC analysis of trans,trans-muconic acid.

Column Selection:

Reversed-Phase C18 Columns: These are the most commonly used columns for trans,trans-muconic acid analysis due to their versatility and ability to separate a wide range of organic molecules. nih.govbesjournal.comnih.govnih.gov Examples include Zorbax SB-C18 and ODS(2) columns. researchgate.netnih.govbesjournal.com

Ion Exclusion Columns: As mentioned previously, columns like the Aminex HPX-87H are particularly useful for separating trans,trans-muconic acid from complex biological matrices by exploiting its acidic nature. mdpi.com

Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 columns and can provide better separation and peak shapes for polar, acidic compounds like trans,trans-muconic acid, especially when paired with an acidic mobile phase. rsc.org

Mobile Phase Optimization: The composition of the mobile phase is tailored to the chosen column and the specific requirements of the analysis.

For reversed-phase chromatography, mobile phases typically consist of a mixture of an aqueous component (often with an acid modifier) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.govbesjournal.comnih.gov Common mobile phase compositions include:

Water:methanol:acetic acid (e.g., 93.5:5.5:1, v/v/v). nih.gov

Acetic acid/tetrahydrofuran/methanol/water (e.g., 1:2:10:87, v/v/v/v). besjournal.com

Gradient elution with two mobile phases, such as one containing ortho-phosphoric acid and methanol, and another with ortho-phosphoric acid and acetonitrile, can enhance selectivity and sensitivity. nih.gov

For ion exclusion chromatography, a simple acidic aqueous mobile phase is often sufficient. For example, a 0.01 mol·L⁻¹ sulfuric acid solution has been shown to provide excellent separation of trans,trans-muconic acid. mdpi.com

Ion Exclusion Chromatography

Gas Chromatography (GC)

Gas Chromatography (GC) represents an alternative and highly specific methodology for the determination of trans,trans-muconic acid. nih.gov While it often requires a derivatization step to increase the volatility of the analyte, GC can offer excellent resolution and sensitivity, making it particularly suitable for detecting low concentrations of trans,trans-muconic acid. nih.govnih.gov

Prior to GC analysis, trans,trans-muconic acid is typically converted into a more volatile ester derivative. nih.govnih.govthaiscience.info Common derivatization reagents include:

Boron trifluoride-methanol (BF3-methanol) to form the dimethyl ester. nih.gov

Methanol in an acidic medium (e.g., HCl). thaiscience.infotci-thaijo.org

Other silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Following separation by GC, trans,trans-muconic acid derivatives can be detected by several types of detectors.

Mass Spectrometry (MS): GC-MS is a powerful and highly specific technique for the analysis of trans,trans-muconic acid. nih.govnih.gov It provides both quantitative data and structural information, which helps in the unambiguous identification of the analyte. The high specificity of GC-MS minimizes interference from other compounds in the sample matrix. nih.gov This method can achieve very low detection limits, with one study reporting an LOD of 0.01 mg/L. nih.gov

Flame Ionization Detection (FID): GC-FID is a more cost-effective alternative to GC-MS and is also used for the quantification of trans,trans-muconic acid derivatives. nih.govthaiscience.infotci-thaijo.org While not as specific as MS, GC-FID provides good sensitivity and is suitable for routine analysis, especially when the sample matrix is relatively clean or after an effective sample clean-up procedure. thaiscience.info A reported detection limit for a GC-FID method was 0.75 µg/ml in urine. thaiscience.infotci-thaijo.org

Table 2: Comparison of GC-MS and GC-FID Methods for trans,trans-Muconic Acid Analysis This table is interactive. Users can sort and filter the data by clicking on the column headers.

| Technique | Derivatization Reagent | Limit of Detection (LOD) | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS | BF3-methanol | 0.01 mg/L | High specificity, minimal interference | nih.gov |

| GC-FID | Methanol/HCl | 0.75 µg/ml | Cost-effective, good for routine analysis | thaiscience.infotci-thaijo.org |

Derivatization Procedures for GC Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, t,t-MA is a non-volatile dicarboxylic acid, necessitating a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This chemical modification is essential for its successful separation and detection.

One common derivatization procedure is silylation , which involves replacing the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting silylated derivative of t,t-MA is more volatile and can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. researchgate.net

Another approach is esterification , where the carboxylic acid groups are converted into esters, for example, methyl or ethyl esters. This also increases the volatility of the analyte for GC analysis.

The selection of the derivatization reagent and reaction conditions is critical to ensure complete and reproducible conversion of t,t-MA, which is vital for accurate quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the determination of t,t-MA in biological matrices due to its high sensitivity, specificity, and ability to handle complex samples with minimal cleanup. besjournal.comhkbpublications.comoup.comresearchgate.net This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of t,t-MA and other benzene (B151609) metabolites, such as S-phenylmercapturic acid (SPMA). hkbpublications.comoup.com These methods often employ electrospray ionization (ESI) in the negative ion mode, as t,t-MA readily forms a deprotonated molecule [M-H]⁻. oup.comrsc.org The use of isotope-labeled internal standards, such as [¹³C₆]t,t-MA, is a common practice to compensate for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govoup.comnih.gov

Modern advancements, such as the use of ultra-performance liquid chromatography (UPLC), have significantly reduced analysis times, allowing for high-throughput screening. nih.gov Some UPLC-MS/MS methods are sensitive enough to allow for direct injection of diluted urine samples, bypassing the need for extensive sample preparation steps like solid-phase extraction. nih.gov

Below is a table summarizing key parameters of various LC-MS/MS methods for t,t-MA analysis:

Table 1: Comparison of LC-MS/MS Methods for trans,trans-Muconic Acid Quantification

| Method | Sample Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Human Urine | [¹³C₆]t,t-MA | 1 ng/mL | 5 ng/mL | Not Specified | hkbpublications.com |

| LC-ES-MS/MS | Human Urine | [¹³C₆]t,t-MA | Not Specified | Not Specified | 0.003 - 1.95 µg/mL | oup.com |

| HPLC/MS/MS | Human Urine | Deuterium-labeled t,t-MA | 0.22 µg/L | Not Specified | Not Specified | nih.gov |

| UPLC-MS/MS | Human Urine | Not Specified | Not Specified | <198.9 µg/L | 198.9 - 4916.7 µg/L | nih.gov |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step in the analytical workflow for t,t-MA, aimed at isolating the analyte from the complex biological matrix, concentrating it, and removing potential interferences. researchgate.netnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of t,t-MA from urine samples. nih.govmdpi.comresearchgate.net The principle of SPE involves passing the liquid sample through a solid sorbent material that retains the analyte of interest. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. chromsystems.com

For t,t-MA, which is an acidic compound, strong anion exchange (SAX) cartridges are commonly employed. oup.comnih.govmdpi.comresearchgate.net The negatively charged t,t-MA at an appropriate pH is retained on the positively charged SAX sorbent. nih.gov The optimization of various parameters, including sample pH, sorbent type, washing solvents, and elution solvents, is crucial for achieving high and reproducible recovery. nih.govresearchgate.net For instance, an optimal recovery of t,t-MA has been reported when the sample pH is adjusted to 7. nih.gov

The following table details a typical SPE procedure for t,t-MA from urine:

Table 2: Typical Solid-Phase Extraction (SPE) Protocol for trans,trans-Muconic Acid

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Conditioning | Pass methanol, water, and a buffer (e.g., 0.1% acetic acid) through the SPE cartridge. | To activate the sorbent and create a suitable chemical environment for sample loading. | rsc.org |

| Sample Loading | Acidify the urine sample and pass it through the conditioned cartridge. | To retain trans,trans-muconic acid on the sorbent. | rsc.orgmdpi.com |

| Washing | Rinse the cartridge with a weak buffer and/or water. | To remove unretained and weakly bound interfering compounds. | hkbpublications.comrsc.org |

| Elution | Elute the analyte with a stronger solvent, such as 10% aqueous acetic acid or a mixture of sodium chloride and methanol. | To desorb the purified trans,trans-muconic acid from the sorbent. | nih.govhkbpublications.com |

Micro-extraction by Packed Sorbent (MEPS)

Micro-extraction by Packed Sorbent (MEPS) is a miniaturized version of conventional SPE. researchgate.netnih.govmdpi.com It integrates the sorbent material directly into a syringe, significantly reducing the amount of sample, solvents, and sorbent required. researchgate.netnih.govmdpi.com MEPS is recognized for being a fast, easy-to-use, and environmentally friendly sample preparation technique. researchgate.netnih.gov The sorbent can often be reused multiple times, even with complex biological matrices like urine. nih.gov

MEPS has been successfully applied to the extraction of t,t-MA from urine, often coupled with HPLC-UV or LC-MS/MS for analysis. researchgate.netnih.gov Various parameters that influence the extraction efficiency, such as the number of extraction cycles, sample volume, and the type and volume of washing and elution solvents, need to be optimized. researchgate.netnih.gov Studies have shown that MEPS can achieve high extraction recoveries for t,t-MA, often exceeding 89%. nih.gov

Recent developments have explored the use of novel sorbent materials within the MEPS framework, such as metal-organic frameworks (MOFs), which have shown excellent performance in extracting t,t-MA from urine.

Molecularly Imprinted Polymers (MIP) in Extraction

Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target molecule. researchgate.netrsc.orgnih.gov They are created by polymerizing functional monomers around a template molecule (in this case, t,t-MA). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. scite.ai

When used as a sorbent in extraction methods like SPE (termed MISPE) or MEPS (MIMEPS), MIPs offer superior selectivity compared to conventional sorbents. nih.govnih.govresearchgate.net This high selectivity allows for the efficient removal of interfering compounds from complex samples, leading to cleaner extracts and more reliable analytical results. nih.gov

A new MIP has been synthesized for the selective extraction of t,t-MA from urine samples using 4-vinylpyridine (B31050) as the functional monomer. researchgate.netrsc.org This MIP-based method has demonstrated good performance, with a limit of quantification suitable for biological monitoring and the ability to reuse the MIP cartridge for numerous cycles. researchgate.net

Addressing Matrix Effects in Biological Samples

A significant challenge in the analysis of t,t-MA in biological samples, particularly with LC-MS/MS, is the "matrix effect." This refers to the alteration of the analyte's ionization efficiency (either suppression or enhancement) due to the presence of co-eluting endogenous components from the sample matrix (e.g., salts, urea, and other metabolites in urine). hkbpublications.comresearchgate.net Matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method. nih.gov

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like SPE, MEPS, and MISPE are crucial for removing a significant portion of the interfering matrix components before instrumental analysis. oup.comrsc.org

Chromatographic Separation: Optimizing the liquid chromatography conditions to achieve baseline separation of t,t-MA from co-eluting matrix components is a fundamental approach. mdpi.com

Isotope Dilution: This is considered the gold standard for correcting matrix effects. nih.govoup.comnih.gov It involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]t,t-MA) to the sample at the beginning of the workflow. oup.comnih.gov Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, any signal suppression or enhancement is effectively cancelled out, leading to accurate quantification. nih.govresearchgate.net